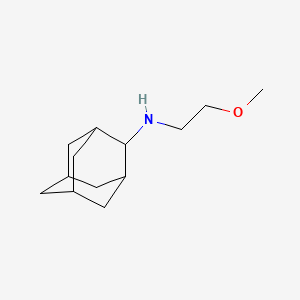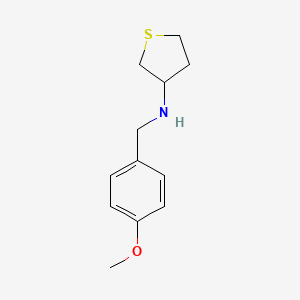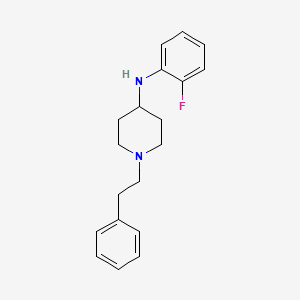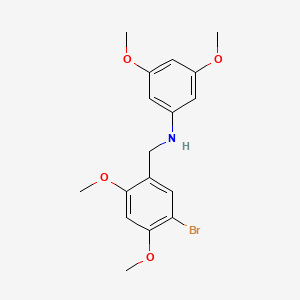
2-adamantyl(2-methoxyethyl)amine
説明
2-adamantyl(2-methoxyethyl)amine, also known as Memantine, is a unique medication that is commonly used to treat Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that is widely used in the treatment of Alzheimer's disease.
作用機序
2-adamantyl(2-methoxyethyl)amine works by blocking the NMDA receptors in the brain. This reduces the amount of glutamate that is released, which can cause damage to the brain cells. The drug also has a neuroprotective effect, which helps to prevent the death of brain cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. The drug also reduces the levels of inflammatory cytokines, which can cause damage to the brain cells.
実験室実験の利点と制限
2-adamantyl(2-methoxyethyl)amine has several advantages for lab experiments. It has a high yield and purity, which makes it easy to use in experiments. The drug is also well-tolerated in animals, and it has a low toxicity profile. However, the drug has some limitations. It is not very soluble in water, which can make it difficult to administer in experiments. It is also relatively expensive, which can limit its use in some experiments.
将来の方向性
There are several future directions for the research of 2-adamantyl(2-methoxyethyl)amine. One direction is to study the drug's potential use in the treatment of other neurological disorders. Another direction is to investigate the drug's mechanism of action in more detail. This could lead to the development of new drugs that target the same pathway. Finally, there is a need to develop new formulations of the drug that are more soluble in water and easier to administer. This could make the drug more accessible for use in experiments and in the clinic.
Conclusion:
This compound is a unique medication that has shown promise in the treatment of Alzheimer's disease and other neurological disorders. The drug works by blocking the NMDA receptors in the brain, which reduces the amount of glutamate that is released. The drug has several advantages for use in lab experiments, including a high yield and purity and a low toxicity profile. However, the drug also has some limitations, including its low solubility in water and its relatively high cost. There are several future directions for research on this drug, including investigating its potential use in other neurological disorders and developing new formulations that are more soluble and easier to administer.
科学的研究の応用
2-adamantyl(2-methoxyethyl)amine has been extensively studied for its therapeutic potential in Alzheimer's disease. The drug has been shown to improve cognitive function and reduce the progression of the disease. It has also been studied for its potential use in the treatment of other neurological disorders, including Parkinson's disease, Huntington's disease, and multiple sclerosis.
特性
IUPAC Name |
N-(2-methoxyethyl)adamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-15-3-2-14-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-14H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOKVLYXWKTPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1C2CC3CC(C2)CC1C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-bicyclo[2.2.1]hept-2-yl-4-(2-methoxyphenyl)piperazine](/img/structure/B3853808.png)
![1-(4-{4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3853814.png)
![N-[(3-methyl-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B3853821.png)
![2-[benzyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol](/img/structure/B3853826.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B3853840.png)
![1-ethyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B3853848.png)
![3-(4-chlorophenyl)-5-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3853852.png)
![1-[2-(4-methoxyphenyl)-1-methylethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3853854.png)

![3-[(1H-indazol-6-ylamino)methyl]-4H-chromen-4-one](/img/structure/B3853862.png)
![5-[(1H-indazol-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B3853865.png)
![(4-methylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B3853880.png)
